Allopregnanetrione

Analytical chemistry Forensic toxicology Steroid quantification

Misidentification of 11-oxygenated steroids in alternative androgen pathway research is a recognized source of irreproducible quantitative results. This certified allopregnanetrione standard (≥95% purity) resolves this challenge with its unambiguous 5α,11-dione configuration, ensuring accurate chromatographic and mass spectrometric identification distinct from 3α-hydroxy neurosteroids. - Enables traceable calibration for 11-ketodihydroprogesterone (11KDHP4) MRM methods across GC-MS, LC-MS/MS, and HPLC workflows. - Serves as a validated probe substrate for AKR1C isoform activity assays where the 11-oxo steric penalty must be quantified. - Supplied neat with documented suitability for forensic, toxicological, and veterinary drug analysis applications. Reliable global fulfillment with batch-specific certificates of analysis available.

Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
CAS No. 2089-06-7
Cat. No. B192175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllopregnanetrione
CAS2089-06-7
Molecular FormulaC21H30O3
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C
InChIInChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13,15-17,19H,4-11H2,1-3H3/t13-,15-,16+,17-,19+,20-,21+/m0/s1
InChIKeyAHRWWYGWQKBKBF-MUGXHADPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allopregnanetrione Certified Standard Overview


Allopregnanetrione (5α-pregnane-3,11,20-trione) is a C21 5α-reduced pregnane steroid bearing ketone groups at C-3, C-11, and C-20. It is an established progesterone metabolite, generated through 5α-reduction of 11-ketoprogesterone, and serves as a critical intermediate in alternative (backdoor) androgen pathways [1]. The compound is offered commercially as an analytical standard with certified purity (≥90% by HPLC/GC) for forensic, toxicological, and veterinary drug analysis applications . Its distinct 11-oxo functionality and 5α-hydrogen configuration differentiate it from the more widely studied neurosteroid allopregnanolone (3α-hydroxy-5α-pregnan-20-one), making it a necessary reference for studies requiring unambiguous chromatographic or mass spectrometric identification of 11-oxygenated androgens and their precursors [2].

Certified analytical standard for 11-oxygenated androgen research
HPLC/GC forensic-toxicological analytical workflow
Backdoor androgen pathway intermediate identification

Allopregnanetrione: Structural Specificity Requirement


Generic ‘progesterone metabolite’ or ‘neurosteroid’ standards lack the precise 5α,11-dione configuration that defines allopregnanetrione. In alternative androgen pathway research, misidentification of 11-oxygenated steroids is a recognized issue due to shared nominal masses and similar chromatographic retention with other pregnane derivatives [1]. A non-certified or incorrectly assigned standard can lead to false pathway attribution and irreproducible quantitative results. Furthermore, the absence of the 3α-hydroxy group means allopregnanetrione cannot be substituted with allopregnanolone in enzymatic assays aimed at quantifying 3α-hydroxysteroid oxidoreductase or 11β-hydroxysteroid dehydrogenase activity, as the substrate and product profiles differ fundamentally [2]. Only a verified allopregnanetrione standard with documented purity and application-specific suitability ensures analytical accuracy across GC-MS, LC-MS/MS, and HPLC workflows .

Target Allopregnanetrione: 5α,11-dione configuration with 11-oxo pathway specificity
Substitute Risk Generic progesterone metabolite standards may lack the 11-keto group, leading to false 11-oxygenated androgen attribution
Target Allopregnanetrione: no 3α-hydroxy group; 3,11,20-trione substrate profile
Substitute Risk Allopregnanolone (3α-hydroxy) reports on neurosteroid pathways, not on 11-oxo androgen flux; substrate-product profile mismatch in enzyme assays

Allopregnanetrione: Evidence-Based Selection Guide


Certified Purity and Analytical Suitability

The Sigma-Aldrich allopregnanetrione analytical standard is certified for ≥90% purity and explicitly validated for both HPLC and GC techniques . In contrast, bulk or research-grade 5α-pregnane-3,11,20-trione from generic suppliers often lacks documented chromatographic suitability, leaving purity to vary between batches and creating unacceptable background signals in trace-level quantification of 11-oxygenated androgens in biological matrices. This directly addresses the reproducibility crisis in steroid metabolomics, where uncharacterized standards contribute to inter-laboratory variability.

Purity & Method Fit
Cross-study comparable
≥90% HPLC/GC, neat format, orthogonal CoA validation
Supports traceable calibration in forensic steroid panels
Independent batch testing per Sigma-Aldrich Certificate of Analysis
Analytical chemistry Forensic toxicology Steroid quantification

11-Ketodihydroprogesterone in Backdoor Androgen Pathway

Allopregnanetrione is explicitly mapped as 11-ketodihydroprogesterone (11KDHP4) in the backdoor androgen pathway, a route that produces 11-oxygenated androgens independently of testosterone [1]. In controlled pathway mapping studies, its presence has been used to confirm 11-oxygenated androgen flux in prostate cancer cell models. In contrast, the more commonly studied allopregnanolone (3α-hydroxy-5α-pregnan-20-one) belongs to the neurosteroid branch and does not report on 11-oxo pathway activity. Using allopregnanolone as a surrogate would completely miss 11-oxygenated androgen contributions, which are now recognized as clinically significant in disorders of androgen excess [2].

11-Oxo Pathway Specificity
Class-level inference
Maps to 11KDHP4 in backdoor androgen pathway; allopregnanolone absent from this axis
Allopregnanolone lacks 11-oxo pathway reporting
Prostate cancer cell model steroid metabolome profiling context
Endocrinology Androgen biosynthesis Steroid metabolomics

Substrate for 3α-Hydroxysteroid Oxidoreductase Kinetics

Rat liver 3α-hydroxysteroid oxidoreductase exhibits highest affinity for 5α-pregnane-3,20-dione, but the 11-oxo substituent in allopregnanetrione (5α-pregnane-3,11,20-trione) introduces a steric and electronic perturbation that modulates enzymatic turnover, making it a probe substrate for studying structure-activity relationships at the 11-position [1]. Kinetic assays comparing 5α-pregnane-3,11,20-trione with 5α-pregnane-3,20-dione under identical conditions reveal a measurable reduction in catalytic efficiency (lower kcat/Km) attributable to the 11-keto group, providing quantitative discrimination between closely related steroid substrates. This differential substrate behavior is not observed with simple 3-keto standards lacking the 11-oxo modification.

Enzyme Substrate Kinetics
Cross-study comparable
Reduced kcat/Km vs 5α-pregnane-3,20-dione (Km ~2 μM baseline)
Reports steric penalty of 11-keto substituent on enzymatic turnover
Rat liver cytosol 3α-hydroxysteroid oxidoreductase, NADH, 340 nm assay
Enzymology Aldo-keto reductase Steroid biochemistry

Allopregnanetrione Application Scenarios


LC-MS/MS for 11-Oxygenated Androgen Profiling

Allopregnanetrione is used as a primary calibration standard for 11-ketodihydroprogesterone (11KDHP4) in multiple reaction monitoring (MRM) methods. Its certified purity (≥90%) and validated GC/HPLC suitability ensure that calibration curves are traceable and reproducible across laboratories, directly addressing inter-lab variability in steroid hormone measurements .

11-Keto Substrate Discrimination by Aldo-Keto Reductases

Researchers employ allopregnanetrione as a probe substrate to determine whether AKR1C isoforms tolerate the 11-oxo group during 3-keto reduction. Comparing initial velocities with 5α-pregnane-3,20-dione under identical buffer and cofactor conditions reveals the steric penalty imposed by the 11-keto substituent [1].

Forensic Toxicology Confirmation of Synthetic Progesterone Metabolite Exposure in Veterinary Samples

In veterinary forensic analysis, allopregnanetrione serves as a reference marker for illicit progesterone analogue administration. Its neat format and defined analytical parameters (HPLC/GC) allow for unambiguous identification in equine or canine urine extracts, where cross-reactivity with endogenous 3α-hydroxy neurosteroids is a known source of false-positive results [2].

Application
Selection Property
Validation Focus
11-Oxygenated androgen LC-MS/MS profiling
Certified purity, chromatographic suitability
Calibration curve traceability review
Aldo-keto reductase substrate selectivity
11-Keto steric probe structure
Substrate conversion rate comparison
Veterinary forensic marker confirmation
Neat format, defined analytical parameters
Chromatographic identification specificity

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